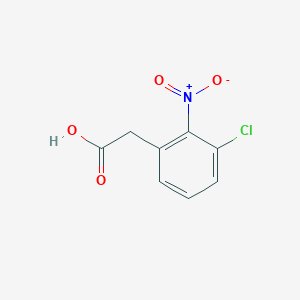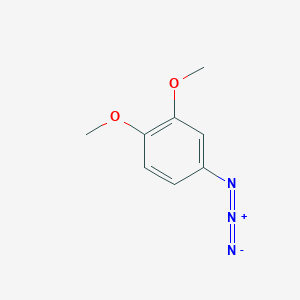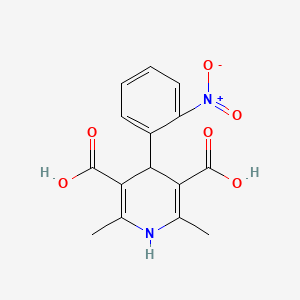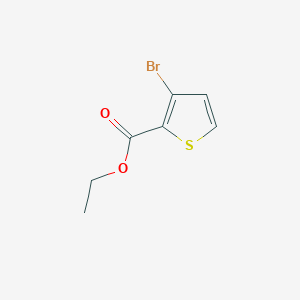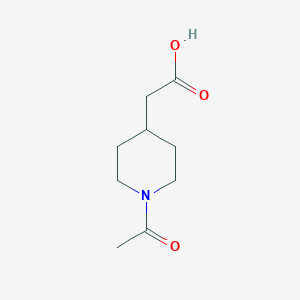
1-Acetyl-4-piperidineacetic acid
Descripción general
Descripción
1-Acetyl-4-piperidineacetic acid (1-APA) is an organic compound that is commonly used in a variety of scientific research applications. It is an important building block for many biologically active compounds, including neurotransmitters and hormones, as well as in the synthesis of pharmaceuticals. 1-APA is also used in the synthesis of a variety of drugs and other compounds.
Aplicaciones Científicas De Investigación
Alkaloid Derivation and Acetylcholinesterase Inhibition
Potential in Treatment of Hypertension and Dysglycemia
Research on a derivative of 1-Acetyl-4-piperidineacetic acid, specifically 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), has shown efficacy in rodent models for reducing blood pressure and improving insulin resistance. This derivative's potential in treating pre-diabetic patients emphasizes the importance of this compound in developing new therapeutic agents (Anandan et al., 2011).
Synthesis and Antimicrobial Activities
The synthesis of derivatives of this compound has been explored for their antimicrobial properties. Compounds synthesized from this acid showed significant in vitro activities against various Gram-positive and Gram-negative bacteria, highlighting its potential in creating new antimicrobial agents (Al-Omar et al., 2010).
Drug Synthesis and Pharmacological Applications
This compound is also utilized in the synthesis of various pharmacological compounds. For example, its use in the synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride, an intermediate in psychotherapeutic drugs, demonstrates its versatility in drug development (Ya-fei, 2011).
Chemical Transformation and Derivative Synthesis
The acid's reactivity with different chemicals, leading to the formation of various derivatives, is significant in organic chemistry. For instance, its reaction with acetyl chloride produces dihydropyridine and piperidine derivatives, demonstrating its utility in creating a range of chemical compounds (Spanu et al., 2014).
Role in Acetylcholine Esterase Inhibition
Derivatives of this compound have been shown to act as acetylcholine esterase inhibitors, which is relevant for conditions like Alzheimer's and Parkinson's diseases. The synthesis of such compounds and their evaluation for therapeutic purposes is a vital area of research (Singh et al., 2017).
Propiedades
IUPAC Name |
2-(1-acetylpiperidin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-4-2-8(3-5-10)6-9(12)13/h8H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNAWRHVQZEFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439928 | |
| Record name | 1-Acetyl-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78056-60-7 | |
| Record name | 1-Acetyl-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Acetylpiperidin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

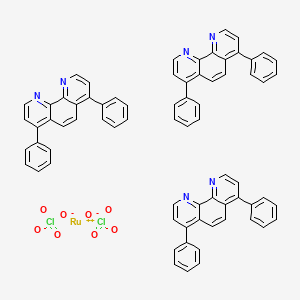

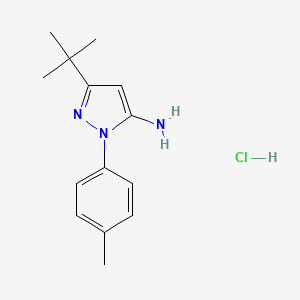

![6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B1354422.png)
